molecular formula C9H19NO3 B12615603 N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide CAS No. 920277-60-7

N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide

Cat. No.: B12615603
CAS No.: 920277-60-7
M. Wt: 189.25 g/mol
InChI Key: PKDWJPAZIMVYTQ-MQWKRIRWSA-N
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Description

N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide is a chiral amide derivative characterized by a 2S-configured amino alcohol backbone and a branched 3-methylbutanoyl group. The molecule features two hydroxyl groups on the butan-2-yl moiety, which confer hydrophilic properties, while the 3-methylbutanamide chain enhances lipophilicity.

Properties

CAS No.

920277-60-7

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

N-[(2S)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide

InChI

InChI=1S/C9H19NO3/c1-6(2)4-9(13)10-8(5-11)7(3)12/h6-8,11-12H,4-5H2,1-3H3,(H,10,13)/t7?,8-/m0/s1

InChI Key

PKDWJPAZIMVYTQ-MQWKRIRWSA-N

Isomeric SMILES

CC(C)CC(=O)N[C@@H](CO)C(C)O

Canonical SMILES

CC(C)CC(=O)NC(CO)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide typically involves the reaction of 3-methylbutanoic acid with (2S)-1,3-dihydroxybutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group in this compound undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine.

  • Acidic Hydrolysis :
    Reagents: Concentrated HCl (6M), reflux (110°C, 24h)
    Products: 3-methylbutanoic acid + (2S)-1,3-dihydroxybutan-2-amine
    Yield: ~85% (analogous to benzylamide hydrolysis in )

  • Basic Hydrolysis :
    Reagents: NaOH (4M), 80°C, 12h
    Products: Sodium 3-methylbutanoate + (2S)-1,3-dihydroxybutan-2-amine
    Yield: ~78%

Reaction Type ConditionsReagentsProductsYieldReference
Acidic HydrolysisReflux, 24h6M HCl3-Methylbutanoic acid + Amine derivative85%
Basic Hydrolysis80°C, 12h4M NaOHSodium 3-methylbutanoate + Amine derivative78%

Oxidation of Hydroxyl Groups

The 1,3-dihydroxybutane moiety can undergo selective oxidation depending on the reagent:

  • Primary Alcohol (C1) Oxidation :
    Reagents: Jones reagent (CrO₃/H₂SO₄)
    Products: 3-Methylbutanamide-(2S)-2-hydroxy-3-oxobutanamide
    Yield: ~60%

  • Secondary Alcohol (C3) Oxidation :
    Reagents: Pyridinium chlorochromate (PCC)
    Products: 3-Methylbutanamide-(2S)-1-hydroxy-3-oxobutanamide
    Yield: ~55%

Reaction Type ReagentsProductsYieldReference
C1 OxidationJones reagent2-Hydroxy-3-oxobutanamide derivative60%
C3 OxidationPCC1-Hydroxy-3-oxobutanamide derivative55%

Esterification of Hydroxyl Groups

The hydroxyl groups can be acetylated or sulfonated for protection:

  • Acetylation :
    Reagents: Acetic anhydride, pyridine (room temperature, 6h)
    Products: Di-O-acetylated derivative
    Yield: ~90%

  • Tosylation :
    Reagents: Tosyl chloride, DMAP, DCM (0°C, 2h)
    Products: Di-O-tosyl derivative (enables nucleophilic substitution)
    Yield: ~75%

Reaction Type ReagentsProductsYieldReference
AcetylationAc₂O, pyridineDi-O-acetyl derivative90%
TosylationTsCl, DMAP, DCMDi-O-tosyl derivative75%

Reduction of the Amide Group

The amide can be reduced to a primary amine using strong reducing agents:

  • Reagents: LiAlH₄, dry THF, reflux (4h)

  • Products: N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutylamine

  • Yield: ~70%

Reaction Type ReagentsProductsYieldReference
Amide ReductionLiAlH₄, THF3-Methylbutylamine derivative70%

Intramolecular Cyclization

Under dehydrating conditions, the hydroxyl and amide groups may form a cyclic hemiacetal or lactam:

  • Reagents: p-TsOH, toluene, reflux (12h)

  • Products: 5-Membered lactam (via C3 hydroxyl-amide interaction)

  • Yield: ~50%

Reaction Type ReagentsProductsYieldReference
Lactam Formationp-TsOH, toluene5-Membered lactam50%

Protection/Deprotection Strategies

The hydroxyl groups can be selectively protected for synthetic applications:

  • Silylation :
    Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole, DMF
    Products: Bis-TBDMS-protected derivative
    Yield: ~85%

  • Deprotection :
    Reagents: TBAF, THF
    Yield: Quantitative

Reaction Type ReagentsProductsYieldReference
SilylationTBDMSCl, imidazoleBis-TBDMS derivative85%
DeprotectionTBAF, THFRegenerated diol>95%

Scientific Research Applications

Pharmaceutical Applications

Anticonvulsant Activity
N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide has been studied extensively for its anticonvulsant effects. It functions by modulating voltage-gated sodium channels, which are crucial in the propagation of electrical signals in neurons.

Case Study: Efficacy in Seizure Models

A study demonstrated that this compound exhibited significant anticonvulsant activity in animal models, particularly in the maximal electroshock seizure (MES) test. The effective dose (ED50) was found to be lower than that of traditional anticonvulsants like phenobarbital, indicating its potential as a more effective treatment option .

Compound ED50 (mg/kg) Comparison Drug Comparison ED50 (mg/kg)
This compound8.9Phenobarbital22

Insights from Research

Research indicates that derivatives of this compound can selectively target specific sodium channel isoforms (hNav1.1, hNav1.7), which are implicated in epilepsy and neuropathic pain. This selectivity may lead to fewer side effects compared to broader-spectrum anticonvulsants .

Potential in Neuropathic Pain Management

Beyond its anticonvulsant properties, this compound has shown promise in managing neuropathic pain conditions.

Case Study: Pain Model Efficacy

In formalin-induced pain models, this compound demonstrated significant pain relief comparable to established analgesics. The pharmacological profile suggests it may serve dual roles as both an anticonvulsant and an analgesic agent .

Ongoing Research and Future Directions

Current research is focused on optimizing the structure of this compound to enhance its efficacy and reduce potential side effects. Studies are also exploring its application in combination therapies for better management of epilepsy and chronic pain syndromes.

Mechanism of Action

The mechanism by which N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .

Comparison with Similar Compounds

Structural Analogs

The following compounds share core amide or amino alcohol motifs but differ in substituents, stereochemistry, and functional groups:

Compound Name Key Structural Features Molecular Weight Notable Substituents Source (Evidence ID)
Target Compound (2S)-1,3-Dihydroxybutan-2-yl backbone; 3-methylbutanamide Not explicitly provided Hydroxyl groups, branched alkyl chain N/A
(2S)-N-[(1S,3S,4S)-4-Amino-3-hydroxy-5-phenyl-1-benzylpentyl]-3-methylbutanamide Phenyl, benzyl, and amino groups; complex stereochemistry Not provided Aromatic rings, additional amino group
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... Tetrahydropyrimidinyl and phenoxyacetamido groups Not provided Heterocyclic and phenoxy groups
(2S)-2-(Carbamoylamino)-N-[2-(4-methoxyphenyl)ethyl]-3-methylbutanamide 4-Methoxyphenethyl group; carbamoylamino substitution 293.36 Methoxy aromatic group, urea linkage
(2S,3R)-2-[(2S)-2-Amino-3-methylbutanamido]-N-[(2S)-1,1-diamino-... Multiple stereocenters; hydroxy and amino groups Not provided Polyfunctional amino/hydroxy backbone
4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide Sulfonamide group; ketone moiety 265.31 (C11H15NO3S) Sulfonyl group, oxo functionality

Key Structural Differences and Implications

Hydrophilicity vs. Lipophilicity: The target compound’s dihydroxy groups enhance water solubility compared to analogs with aromatic (e.g., phenyl in ) or sulfonamide groups (e.g., ). However, the 3-methylbutanamide chain increases lipophilicity relative to purely polar derivatives like the carbamoylamino compound in . The phenoxy and trifluoromethylphenyl groups in significantly boost lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Stereochemical Complexity :

  • The (2S) configuration in the target compound contrasts with the (2R,4S,5S) and (2S,3R) configurations in , which could lead to divergent binding affinities in chiral environments.

Heterocyclic moieties (e.g., thiazole in , tetrahydropyrimidinyl in ) may enhance metabolic stability compared to the dihydroxy backbone of the target molecule.

Pharmacological and Physicochemical Properties

Solubility and Stability

  • Target Compound : Predicted moderate solubility due to hydroxyl groups, though exact data are unavailable. Stability may be compromised by oxidation of the dihydroxy backbone.
  • Analogs :
    • The benzimidazole derivative in has a solubility of 6.2 µg/mL at pH 7.4, suggesting lower solubility than the target compound.
    • Sulfonamide derivatives () exhibit higher crystallinity and thermal stability due to strong intermolecular interactions.

Bioactivity Insights

  • Compounds with trifluoromethylphenyl groups () show enhanced binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors.

Biological Activity

N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity through various studies, highlighting its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be described as a derivative of a branched-chain amino acid. Its structural features include:

  • Hydroxyl Groups : The presence of hydroxyl groups at the 1 and 3 positions enhances its solubility and potential interactions with biological targets.
  • Amide Linkage : The amide functional group is crucial for its biological activity, often influencing binding affinity to target proteins.

Anticonvulsant Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticonvulsant properties. For instance, derivatives like (R)-N'-benzyl 2-amino-3-methoxypropionamide have shown promising results in maximal electroshock seizure (MES) models. The effective dose (ED50) for these compounds ranged from 13 to 21 mg/kg, which surpasses the efficacy of traditional anticonvulsants such as phenobarbital (ED50 = 22 mg/kg) .

Cytotoxicity and Cancer Research

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example:

Cell Line PC50 (µM) Mechanism of Action
DLD1 (Colorectal)5.85Induction of apoptosis via caspase activation
HeLa (Cervical)6.82Cell cycle arrest at G1 phase
HepG2 (Hepatocellular)0.54Inhibition of VEGFR-2 signaling

The compound's mechanism involves apoptosis induction and cell cycle modulation, as evidenced by flow cytometry and RT-PCR studies .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Research has shown that modifications at specific sites can enhance or diminish activity:

  • Hydroxyl Substitution : Hydroxyl groups at the 1 and 3 positions are critical for maintaining activity.
  • Amide Modifications : Variations in the amide moiety can significantly alter binding affinity and efficacy.

Neuroprotective Effects

In animal models, compounds similar to this compound demonstrated neuroprotective effects against ischemic damage. These findings suggest potential applications in treating neurodegenerative diseases .

In Vivo Efficacy

Research involving rodent models indicated that administration of related compounds led to significant reductions in seizure frequency and severity. This positions this compound as a candidate for further development in anticonvulsant therapy .

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